![molecular formula C32H28 B14173592 2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene CAS No. 919789-16-5](/img/structure/B14173592.png)
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex aromatic structure, which includes multiple phenyl groups and a central indene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene typically involves a series of nucleophilic aromatic substitution reactions. One common method starts with the bromination of benzene, followed by a reaction with bromoethylene to form the desired product . The reaction conditions often require a controlled environment to prevent unwanted side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. Safety measures are crucial due to the potential hazards associated with the chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons .
Aplicaciones Científicas De Investigación
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a fluorescent probe in various biological assays.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the production of optical materials and as a scintillator in radiation detection
Mecanismo De Acción
The mechanism by which 2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, its fluorescent properties are due to the electronic transitions within the aromatic system .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-methylstyryl)benzene: Known for its use as a scintillator and in optical materials.
1,4-Bis(2,2-bis(4-methylphenyl)ethenyl)benzene: Another compound with similar structural features and applications.
Uniqueness
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise optical characteristics .
Propiedades
Número CAS |
919789-16-5 |
|---|---|
Fórmula molecular |
C32H28 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2-[2,2-bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C32H28/c1-22-13-17-25(18-14-22)31(26-19-15-23(2)16-20-26)21-30-24(3)28-11-7-8-12-29(28)32(30)27-9-5-4-6-10-27/h4-21,24H,1-3H3 |
Clave InChI |
OKDCDUBUUGOIQX-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(=C1C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
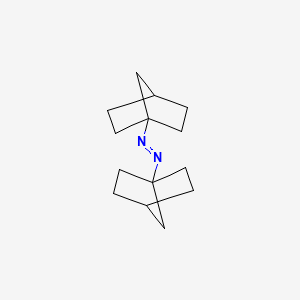
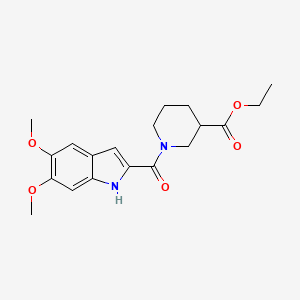

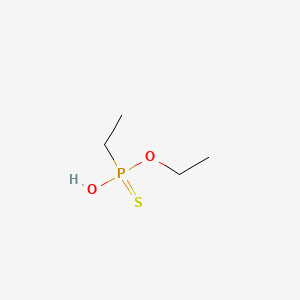
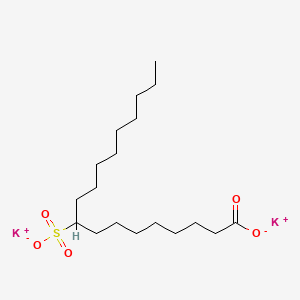
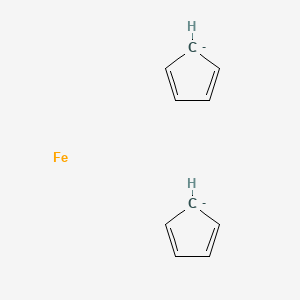
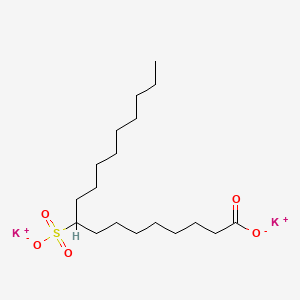
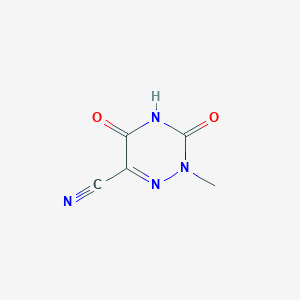
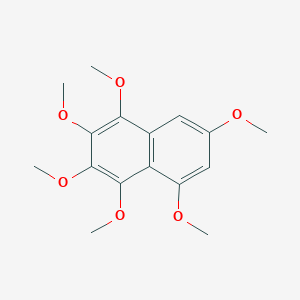

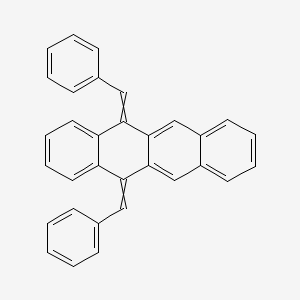
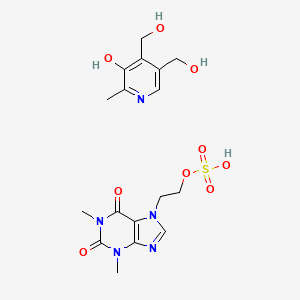
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
